Alternariol monomethyl ether

Overview

Description

Alternariol monomethyl ether is a secondary metabolite produced by fungi of the genus Alternaria It is commonly found as a contaminant in food products such as fruits, vegetables, cereals, and grains

Preparation Methods

Synthetic Routes and Reaction Conditions

Alternariol monomethyl ether is typically produced by the fungi Alternaria alternata, Alternaria arborescens, Alternaria infectoria, and Alternaria tenuissima . The production involves the cultivation of these fungi under specific conditions that promote the synthesis of secondary metabolites.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using the aforementioned fungi. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. Techniques such as liquid chromatography and mass spectrometry are commonly used for the purification and identification of this compound .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

AME is synthesized via advanced catalytic methods. A ruthenium-catalyzed ortho-arylation serves as a pivotal step in its concise synthesis, enabling efficient construction of the benzochromenone backbone . Additionally, palladium-catalyzed intramolecular biaryl coupling has been employed to achieve high-purity AME, critical for producing isotopologues used as analytical standards .

Table 1: Synthetic Methods for AME

| Method | Catalyst/Reagents | Yield (%) | Key Step | Reference |

|---|---|---|---|---|

| Ruthenium-catalyzed | [RuCl₂(p-cymene)]₂ | 78 | Ortho-arylation of aryl halides | |

| Palladium-mediated | Pd(OAc)₂, PPh₃ | 65 | Intramolecular biaryl coupling |

Thermal Stability and Degradation

AME demonstrates greater thermal stability compared to its parent compound alternariol (AOH). While AOH degrades significantly at 35°C, AME remains stable up to 110°C, making it a persistent contaminant in processed foods .

Table 2: Thermal Stability Comparison (AOH vs. AME)

| Compound | Stability at 35°C | Stability at 110°C |

|---|---|---|

| AOH | Rapid degradation | Complete loss |

| AME | Stable | Partial retention |

Phase I Hepatic Metabolism

In mammalian systems, AME undergoes oxidative metabolism mediated by cytochrome P450 enzymes. Key reactions include:

- Demethylation : Conversion to alternariol (AOH) via loss of the methyl group.

- Hydroxylation : Formation of catechol metabolites, which may contribute to DNA adduct formation .

Table 3: Metabolic Pathways of AME

| Reaction Type | Enzyme Involved | Metabolite Formed | Toxicity Implications |

|---|---|---|---|

| Demethylation | CYP1A1, CYP1A2 | Alternariol (AOH) | Enhanced genotoxicity |

| Hydroxylation | CYP1A1 | Catechol derivatives | Potential oxidative stress |

Oxidative Interactions and Cellular Effects

AME induces oxidative stress by generating reactive oxygen species (ROS) , leading to:

- Protein carbonylation : Increased carbonyl content (up to 60% at 50 μM AME) .

- DNA oxidation : Elevated 8-Oxo-dG levels (2.5-fold increase at 5 μM AME) .

These reactions correlate with disrupted antioxidant defenses, including reduced catalase (CAT) and superoxide dismutase (SOD) activity .

Analytical Detection and Stability in Food Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods detect AME in grains with:

Scientific Research Applications

Antimicrobial Properties

AME exhibits significant antimicrobial activity against a range of microorganisms. A study isolated AME from the endophytic fungus Alternaria sp. and tested its efficacy against several bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for bacteria ranged from 25 to 75 μg/mL, with an IC50 value of 16.00 to 38.27 μg/mL for different bacterial strains. Notably, AME demonstrated stronger antibacterial activity against Ralstonia solanacearum compared to conventional antibiotics like streptomycin sulfate .

Antifungal Activity

AME was also effective against the fungal pathogen Magnaporthe oryzae, with an IC50 value of 87.18 μg/mL, indicating its potential as a biocontrol agent in agriculture . Furthermore, it showed antinematodal activity against nematodes such as Bursaphelenchus xylophilus and Caenorhabditis elegans, with IC50 values of 98.17 μg/mL and 74.62 μg/mL, respectively .

Toxicological Studies

Effects on Animal Health

Research has highlighted the toxic effects of AME on animal health, particularly in swine. A study using porcine intestinal epithelial cell lines (IPEC-1) revealed that AME exposure led to increased apoptosis and oxidative stress in cells, with an IC50 value of 10.5 μM . The findings suggest that AME could pose risks when present in animal feed, necessitating further investigation into its effects on livestock health.

Agricultural Applications

Biopesticide Potential

Given its antimicrobial properties, AME has potential applications as a natural biopesticide. The ability to inhibit plant pathogens can be harnessed to develop sustainable agricultural practices that reduce reliance on synthetic pesticides . The isolation of AME from endophytic fungi emphasizes the need for further exploration into its application in crop protection strategies.

Data Summary Table

Mechanism of Action

The mechanism of action of alternariol monomethyl ether involves several pathways:

Cytotoxicity: The compound induces cytotoxic effects by generating reactive oxygen species, leading to oxidative stress and mitochondrial dysfunction.

Antibacterial Activity: This compound disrupts bacterial cell division and other key physiological processes, making it effective against pathogens like methicillin-resistant Staphylococcus aureus.

Anticancer Activity: The compound induces cell cycle arrest and apoptosis in cancer cells through various molecular pathways, including the generation of reactive oxygen species and the activation of apoptotic signaling.

Comparison with Similar Compounds

Alternariol monomethyl ether is similar to other mycotoxins produced by the genus Alternaria, such as alternariol and tenuazonic acid. it has unique properties that distinguish it from these compounds:

Alternariol: While both compounds exhibit cytotoxic effects, this compound has a higher potency in inducing cell death.

Tenuazonic Acid: Unlike this compound, tenuazonic acid primarily exhibits antifungal properties.

Similar compounds include:

- Alternariol

- Tenuazonic acid

- Alternariol 4-methyl-10-acetyl ether

- Alternariol 3,9-dimethyl ether

Biological Activity

Introduction

Alternariol monomethyl ether (AME) is a mycotoxin derived from the Alternaria species, particularly Alternaria alternata. This compound has garnered attention due to its diverse biological activities, including antimicrobial, cytotoxic, and genotoxic effects. The following sections provide a comprehensive overview of the biological activity of AME, supported by data tables and relevant research findings.

Antimicrobial Activity

AME exhibits significant antimicrobial properties against various pathogens. Research has demonstrated its efficacy in inhibiting both bacterial and fungal growth.

Antibacterial Activity

AME has shown strong antibacterial activity against several strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Vibrio anguillarum. The minimum inhibitory concentration (MIC) values for AME against these bacteria were notably lower than those for conventional antibiotics.

| Bacterial Strain | MIC (μg/mL) | IC50 (μg/mL) |

|---|---|---|

| MRSA | 25-75 | 16.00-38.27 |

| Vibrio anguillarum | 50-100 | Not specified |

AME's mechanism of action involves disrupting cell division and other physiological processes in bacteria, as evidenced by studies indicating that it interferes with the activity of bacterial topoisomerases .

Antifungal Activity

AME also demonstrates antifungal properties, particularly against Magnaporthe oryzae, a significant pathogen in rice cultivation. The IC50 value for AME against spore germination of this fungus was found to be 87.18 μg/mL .

Induction of Apoptosis

In vitro studies using porcine intestinal epithelial cells (IPEC-1) revealed that AME induces apoptosis through caspase activation. The IC50 value for cell viability was reported as 10.5 μM, indicating a dose-dependent effect on cell death .

Oxidative Stress Response

AME exposure leads to oxidative damage in cells, characterized by decreased enzymatic activity of antioxidants such as catalase and superoxide dismutase. This oxidative stress is linked to alterations in the Akt/Nrf2/HO-1 signaling pathway, suggesting a complex interaction between AME and cellular stress responses .

Genotoxicity and Carcinogenic Potential

Research indicates that AME possesses mutagenic properties. It has been shown to cause DNA strand breaks and micronuclei formation in cultured mammalian cells, raising concerns about its potential carcinogenicity . The toxicological mechanisms involve inhibition of DNA topoisomerase II-alpha, leading to DNA helix deformation .

Summary of Genotoxic Effects

| Effect | Observation |

|---|---|

| DNA Strand Breaks | Yes |

| Micronuclei Formation | Yes |

| Mutagenicity | Confirmed |

Case Studies and Environmental Impact

A study analyzing wheat samples from various regions found that AME was present in significant concentrations, highlighting its prevalence in agricultural products. In total, 64 out of 83 grain samples tested positive for AME, with concentrations reaching up to 12 ng/g in breakfast cereals . This contamination underscores the need for monitoring mycotoxins in food supplies.

Properties

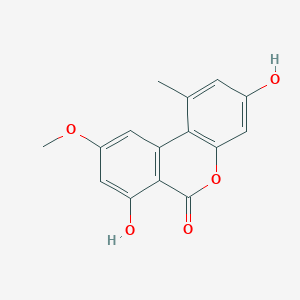

IUPAC Name |

3,7-dihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c1-7-3-8(16)4-12-13(7)10-5-9(19-2)6-11(17)14(10)15(18)20-12/h3-6,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSDQFNUYFTXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178004 | |

| Record name | Alternariol monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23452-05-3, 26894-49-5 | |

| Record name | Djalonensone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23452-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alternariol monomethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023452053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alternariol monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 23452-05-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALTERNARIOL MONOMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79STA800H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.